1-nitro-9-oxo-10H-acridine-4-carboxylic acid
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Overview
Description
1-Nitro-9-oxo-4-acridinecarboxylic acid is a chemical compound known for its unique structure and properties. It is primarily used in experimental and research settings, particularly in the fields of chemistry and biology . The compound is characterized by its acridine core, which is a tricyclic aromatic system, and the presence of nitro and carboxylic acid functional groups.
Preparation Methods
The synthesis of 1-nitro-9-oxo-4-acridinecarboxylic acid involves several steps, typically starting with the formation of the acridine core. This can be achieved through various synthetic routes, including the cyclization of appropriate precursors under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Nitro-9-oxo-4-acridinecarboxylic acid undergoes a variety of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The carboxylic acid group can participate in substitution reactions, forming esters or amides under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Nitro-9-oxo-4-acridinecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with DNA and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1-nitro-9-oxo-4-acridinecarboxylic acid involves its interaction with molecular targets such as DNA and proteins. The nitro group can undergo redox reactions, generating reactive intermediates that can interact with biological molecules. These interactions can lead to various biological effects, including the inhibition of enzyme activity and the induction of DNA damage .
Comparison with Similar Compounds
1-Nitro-9-oxo-4-acridinecarboxylic acid can be compared with other acridine derivatives, such as:
Acridine Orange: A dye used in biological staining.
Acriflavine: An antiseptic and antiviral agent.
Proflavine: An antiseptic used in wound treatment.
Properties
CAS No. |
71507-04-5 |
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Molecular Formula |
C14H8N2O5 |
Molecular Weight |
284.22 g/mol |
IUPAC Name |
1-nitro-9-oxo-10H-acridine-4-carboxylic acid |
InChI |
InChI=1S/C14H8N2O5/c17-13-7-3-1-2-4-9(7)15-12-8(14(18)19)5-6-10(11(12)13)16(20)21/h1-6H,(H,15,17)(H,18,19) |
InChI Key |
RZCJSUVWYHPKQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3N2)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
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